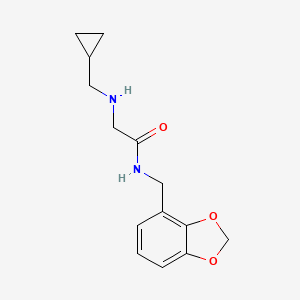
3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTP, and it has been studied for its ability to modulate various biochemical and physiological processes in the body.
作用機序
MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to the mechanism of action of rotenone, another mitochondrial complex I inhibitor, which is also used as a research tool for Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity has been extensively studied in animal models, and it has been shown to cause selective damage to dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits similar to those observed in Parkinson's disease. MPTP has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in the brain. These effects are thought to contribute to the pathophysiology of Parkinson's disease.
実験室実験の利点と制限
MPTP has several advantages as a research tool for Parkinson's disease. It selectively damages dopaminergic neurons in the brain, leading to motor deficits similar to those observed in Parkinson's disease. Therefore, MPTP can be used to study the pathophysiology of Parkinson's disease and to develop new treatments for this disorder. However, MPTP also has some limitations. It is a potent neurotoxin that can cause irreversible damage to the brain, and it is difficult to control the dose and administration of MPTP in animal models.
将来の方向性
There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Another area of research is the use of MPTP as a research tool to study the pathophysiology of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, future research could focus on developing new methods for administering MPTP in animal models to improve the control of the dose and administration of this compound.
合成法
The synthesis of MPTP involves several steps, including the reaction of 5-methyl-1H-pyrazole with 4-chlorobutanal to form 5-methyl-1-(4-formylbutyl)-1H-pyrazole. This intermediate is then reacted with thiazole-4-carboxaldehyde to form 3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine. The final product is obtained through purification and characterization techniques, such as chromatography and spectroscopy.
科学的研究の応用
MPTP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. MPTP is known to selectively damage dopaminergic neurons in the brain, leading to motor deficits similar to those observed in Parkinson's disease. Therefore, MPTP has been used as a research tool to study the pathophysiology of Parkinson's disease and to develop new treatments for this disorder.
特性
IUPAC Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-9-10(5-14-15-9)3-2-4-12-6-11-7-16-8-13-11/h5,7-8,12H,2-4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOSAPOZDIJZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)